Cas no 1214211-06-9 (methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate)
![methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate structure](https://ja.kuujia.com/scimg/cas/1214211-06-9x500.png)
methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate 化学的及び物理的性質
名前と識別子
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- METHYL 2-([(CYCLOHEXYLAMINO)CARBONYL]AMINO)-3,3-DIMETHYLBUTANOATE
- methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate
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- インチ: 1S/C14H26N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H2,15,16,18)/t11-/m1/s1
- InChIKey: FAGKSBKSNHFSJL-LLVKDONJSA-N
- ほほえんだ: C(OC)(=O)[C@H](C(C)(C)C)NC(NC1CCCCC1)=O
methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656388-50mg |
Methyl 2-(3-cyclohexylureido)-3,3-dimethylbutanoate |
1214211-06-9 | 98% | 50mg |
¥1401.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656388-1mg |
Methyl 2-(3-cyclohexylureido)-3,3-dimethylbutanoate |
1214211-06-9 | 98% | 1mg |
¥436.00 | 2024-08-09 | |
Key Organics Ltd | 4N-032-10G |
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate |
1214211-06-9 | >90% | 10g |
£5775.00 | 2023-09-07 | |
Key Organics Ltd | 4N-032-1G |
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate |
1214211-06-9 | >90% | 1g |
£770.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656388-5mg |
Methyl 2-(3-cyclohexylureido)-3,3-dimethylbutanoate |
1214211-06-9 | 98% | 5mg |
¥537.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656388-10mg |
Methyl 2-(3-cyclohexylureido)-3,3-dimethylbutanoate |
1214211-06-9 | 98% | 10mg |
¥872.00 | 2024-08-09 | |
Key Organics Ltd | 4N-032-1MG |
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate |
1214211-06-9 | >90% | 1mg |
£37.00 | 2023-09-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00874189-1g |
Methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate |
1214211-06-9 | 90% | 1g |
¥4193.0 | 2023-04-05 | |
Key Organics Ltd | 4N-032-0.5G |
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate |
1214211-06-9 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
Key Organics Ltd | 4N-032-5G |
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate |
1214211-06-9 | >90% | 5g |
£3080.00 | 2023-09-07 |
methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoateに関する追加情報
Comprehensive Analysis of Methyl 2-[(Cyclohexylcarbamoyl)Amino]-3,3-Dimethylbutanoate (CAS No. 1214211-06-9)
Methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate (CAS No. 1214211-06-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative, featuring a cyclohexylcarbamoyl moiety and a 3,3-dimethylbutanoate backbone, exhibits potential applications in drug intermediate synthesis and bioactive molecule design. Its molecular formula, C14H26N2O3, highlights a balance between lipophilicity and hydrogen-bonding capacity—a critical factor in modern small-molecule drug discovery.
Recent studies emphasize the compound’s role in peptidomimetics, where its sterically hindered ester group may influence metabolic stability. Researchers investigating prodrug strategies or enzyme inhibitors frequently explore derivatives of this scaffold, aligning with trends in targeted drug delivery and sustainable chemistry. The cyclohexyl group contributes to conformational rigidity, a sought-after feature in GPCR-targeting compounds, while the methyl ester functionality offers synthetic versatility for further modifications.
From an industrial perspective, CAS 1214211-06-9 has been referenced in patents related to crop protection agents, leveraging its potential as a bioactive intermediate. Its structural motifs resemble those found in certain plant growth regulators, sparking interest in green chemistry applications. Analytical data (HPLC purity >98%, typical melting point 112-115°C) confirm its suitability for high-value synthesis, addressing the growing demand for chiral building blocks in asymmetric catalysis.
Environmental and safety profiles of methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate comply with REACH regulations, with biodegradability studies indicating moderate persistence. This positions the compound favorably for eco-friendly formulation development—a key concern for industries adapting to circular economy principles. Computational models (e.g., LogP ~2.1) suggest favorable ADME properties, though experimental validation remains ongoing in academic labs.
The synthesis typically involves Ugi-type multicomponent reactions or carbamate coupling methodologies, reflecting advances in atom-efficient synthesis. Scale-up challenges, such as optimizing the cyclohexyl isocyanate coupling step, are actively discussed in process chemistry forums. These technical nuances resonate with professionals searching for cost-effective synthetic routes or flow chemistry adaptations.
Emerging applications include its use as a molecular linker in proteolysis-targeting chimeras (PROTACs), where the dimethylbutanoate segment may enhance cellular permeability. Such innovations align with the 2023-2025 pharmaceutical trends focusing on degradation therapeutics. Additionally, the compound’s N-protected amino acid characteristics make it relevant to peptide engineering—a hot topic in bioconjugation research.
For analytical chemists, 1214211-06-9 presents distinct NMR signatures (notably δ 1.0-1.2 ppm for gem-dimethyl protons and δ 4.3 ppm for the α-methine), facilitating quality control. This technical specificity addresses frequent queries about spectroscopic identification of branched-chain esters in online chemistry communities.
Market intelligence suggests rising procurement of CAS 1214211-06-9 by CDMOs specializing in custom synthesis, driven by its utility in structure-activity relationship (SAR) studies. Regulatory documentation (SDS, CoA) emphasizes standard handling precautions comparable to non-hazardous laboratory reagents, though proper PPE remains advisable during manipulation.
Future research directions may explore its enantioselective synthesis using organocatalysts, or derivatization into ionic liquid forms for green solvent applications. These possibilities reflect broader industry shifts toward sustainable molecular design—a recurring theme in ACS and RSC conference proceedings.
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